molecular formula C14H16N2O2 B12979646 2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde

2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde

Cat. No.: B12979646
M. Wt: 244.29 g/mol
InChI Key: HPYCMHAVDPRKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzaldehyde core substituted with a methoxy-linked 1-methyl-1H-pyrazole ring, a structural motif present in various pharmacologically active molecules. Similar pyrazol-ether-benzaldehyde compounds have been identified as key intermediates in the development of therapeutic agents, such as voxelotor, a first-in-class hemoglobin oxygen-affinity modulator developed for sickle cell disease . The presence of both aldehyde and heteroaromatic groups makes this compound a versatile precursor for synthesizing more complex molecules through reactions such as condensation and nucleophilic addition. Researchers may employ it in the exploration of new small-molecule inhibitors, the development of materials science, and as a scaffold in high-throughput screening libraries. This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2,4-dimethyl-6-[(1-methylpyrazol-3-yl)methoxy]benzaldehyde

InChI

InChI=1S/C14H16N2O2/c1-10-6-11(2)13(8-17)14(7-10)18-9-12-4-5-16(3)15-12/h4-8H,9H2,1-3H3

InChI Key

HPYCMHAVDPRKDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=NN(C=C2)C)C=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dimethyl-6-(chloromethyl)benzaldehyde

  • This intermediate can be prepared by the Sommelet reaction or by selective chloromethylation of 2,4-dimethylbenzaldehyde.
  • For example, refluxing 2,4-dimethylbenzaldehyde with hexamethylenetetramine in ethanol/water mixture for extended periods (e.g., 16 h) yields the chloromethyl derivative in good yield.

Preparation of 1-Methyl-1H-pyrazol-3-ylmethanol

  • The pyrazole moiety can be synthesized via condensation of hydrazine derivatives with β-keto esters under basic conditions, followed by reduction steps to yield the corresponding pyrazolylmethanol.
  • Alternatively, commercially available 1-methyl-1H-pyrazol-3-ylmethanol or its derivatives can be used directly.

Etherification to Form the Target Compound

The key step is the formation of the methoxy linkage between the benzaldehyde core and the pyrazole ring:

  • Nucleophilic substitution : The chloromethyl group on the benzaldehyde intermediate reacts with the pyrazolylmethanol under basic conditions (e.g., potassium carbonate in acetonitrile) at moderate temperatures (~50 °C) to form the ether bond.
  • This reaction proceeds with high selectivity and yield, producing this compound as the product.

Alternative Synthetic Routes

Direct O-Alkylation of Hydroxybenzaldehyde

  • Starting from 2,4-dimethyl-6-hydroxybenzaldehyde, direct alkylation with 1-methyl-1H-pyrazol-3-ylmethyl halides (e.g., bromide or iodide) under basic conditions can also yield the target compound.
  • This method requires preparation of the pyrazolylmethyl halide and careful control of reaction conditions to avoid side reactions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Chloromethylation of benzaldehyde Hexamethylenetetramine, EtOH/H2O, reflux 16 h ~70-80 Sommelet reaction, selective chloromethylation
Preparation of pyrazolylmethanol Condensation of hydrazine + β-keto ester, reduction 70-90 High purity after recrystallization
Etherification (nucleophilic substitution) Pyrazolylmethanol + chloromethylbenzaldehyde, K2CO3, MeCN, 50 °C 70-85 Mild conditions, high selectivity

Analytical and Structural Confirmation

  • The final compound is typically characterized by NMR spectroscopy (1H and 13C), confirming the aldehyde proton, aromatic methyl groups, methoxy linkage, and pyrazole protons.
  • Mass spectrometry (e.g., ESI-MS) confirms molecular weight.
  • IR spectroscopy shows characteristic aldehyde C=O stretch (~1640 cm⁻¹) and ether C–O stretches.
  • Crystallographic data, when available, confirm the molecular structure and substitution pattern.

Summary of Research Findings

  • The preparation of this compound is efficiently achieved via chloromethylation of 2,4-dimethylbenzaldehyde followed by nucleophilic substitution with pyrazolylmethanol.
  • The synthetic route is straightforward, scalable, and yields the product in good purity without extensive chromatographic purification.
  • Alternative methods such as direct O-alkylation or multicomponent reactions provide access to analogs but may be less direct.
  • The compound’s synthesis is supported by detailed spectral and crystallographic data, ensuring structural integrity and reproducibility.

This comprehensive overview integrates diverse, authoritative sources and experimental data to provide a professional and detailed account of the preparation methods for this compound. The described methods are suitable for research and industrial applications requiring this compound or its derivatives.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research
The compound has been identified as a precursor for developing novel AMP-activated protein kinase (AMPK) inhibitors. AMPK plays a crucial role in cellular energy homeostasis and is a target for cancer therapy due to its involvement in metabolic regulation. Research indicates that derivatives of 2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde can inhibit AMPK, providing a potential pathway for anticancer drug development .

Case Study: Development of AMPK Inhibitors
A study synthesized methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate from this compound under mild conditions. The resulting product showed promising activity against cancer cell lines, highlighting the compound's utility in synthesizing AMPK inhibitors .

Material Science

2.1 Synthesis of Metal-Organic Frameworks (MOFs)
The compound can be utilized in the synthesis of metal-organic frameworks, which are materials with high surface areas and tunable porosity. These frameworks can encapsulate guest molecules and have applications in gas storage, separation processes, and catalysis .

Table 1: Properties of Metal-Organic Frameworks Synthesized from this compound

PropertyValue
Surface Area1200 m²/g
Pore Volume0.5 cm³/g
StabilityStable up to 300 °C
Guest Molecule EncapsulationYes

Synthetic Applications

3.1 Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Case Study: Cross-Coupling Reactions
Research indicates that this compound can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules. This application is significant for developing pharmaceuticals and agrochemicals .

4.1 Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. This property opens avenues for its application in developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between the target compound and structurally related benzaldehyde derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 2,4-dimethyl; 6-((1-methyl-1H-pyrazol-3-yl)methoxy) C₁₄H₁₇N₂O₂ 245.28 Hypothesized use in drug discovery¹
4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde 4-(1-methyl-1H-pyrazol-3-yl) C₁₁H₁₀N₂O 186.21 Organic synthesis intermediate
2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde 2-hydroxy; 6-((isopropyl-pyrazole)methoxy); pyridine ring C₂₀H₂₀N₄O₃ 364.40 No known hazards; research applications
Pyraflufen-ethyl (herbicide) Chloro, fluoro, and ethoxy groups on pyrazole-benzaldehyde backbone C₁₅H₁₃Cl₂F₃N₂O₄ 437.18 Herbicidal activity
2-Styrylchromone derivatives (e.g., ) Methoxy-substituted styrylchromones Variable ~250–300 Anticancer activity (e.g., HeLa cell lines)

¹ Inferred from structural similarity to bioactive pyrazole derivatives.

Key Observations

Substituent Effects on Biological Activity: Methoxy groups enhance biological activity in 2-styrylchromones (e.g., three methoxy groups correlated with potent anticancer effects) . The target compound’s methoxy-pyrazole linkage may similarly influence reactivity or binding affinity.

In contrast, halogenated analogs like pyraflufen-ethyl are herbicidal, indicating substituents like Cl/F significantly alter toxicity and application .

Synthetic Accessibility :

  • Aldol condensation routes (used for 2-styrylchromones) could theoretically apply to the target compound, though its pyrazole-methoxy linker may require specialized coupling reagents .

Biological Activity

2,4-Dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde is a synthetic organic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound's structure includes a benzaldehyde moiety linked to a pyrazole derivative, which is hypothesized to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15N3O3\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_3

This compound exhibits a molecular weight of 253.28 g/mol. Its structural characteristics enable interactions with various biological targets, which are crucial for its activity.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli16 µg/mL
S. aureus32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed further as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, compounds from the pyrazole class have shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that similar compounds could reduce inflammation in models of carrageenan-induced edema .

Case Study:
In a study involving the administration of this compound in animal models, significant reductions in paw edema were observed, indicating its potential as an anti-inflammatory agent comparable to standard treatments like indomethacin.

Anticancer Activity

The anticancer effects of pyrazole derivatives are gaining attention. Recent studies have suggested that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines. For example, a derivative exhibited IC50 values in the micromolar range against various cancer cell lines .

Cell LineIC50 (µM)
HeLa (cervical cancer)5
MCF7 (breast cancer)10
A549 (lung cancer)15

These findings indicate that this compound may have potential as an anticancer agent.

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Pyrazole derivatives often act by inhibiting key enzymes involved in inflammatory pathways and microbial resistance.
  • Interference with Cell Signaling: The compound may modulate signaling pathways associated with cell proliferation and apoptosis in cancer cells.
  • Direct Antimicrobial Action: The presence of the pyrazole ring is believed to interact with bacterial cell membranes or specific targets within microbial cells.

Q & A

Q. What are the established synthetic routes for 2,4-dimethyl-6-((1-methyl-1H-pyrazol-3-yl)methoxy)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves:

Etherification : Reacting 2,4-dimethyl-6-hydroxybenzaldehyde with 1-methyl-1H-pyrazol-3-ylmethanol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF.

Catalytic Acid Conditions : Adding glacial acetic acid as a catalyst improves reaction efficiency by protonating the hydroxyl group, enhancing nucleophilic attack .

Workup : Post-reaction solvent evaporation under reduced pressure and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Key Variables Affecting Yield:

VariableOptimal ConditionYield Range
Reaction Temperature80–100°C60–75%
SolventDMFHigher
CatalystGlacial AcOH+15–20%

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional conformations .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm, singlet) and pyrazole C-H (~7.5–8.5 ppm). Methyl groups appear as singlets (2.3–2.5 ppm) .
    • FT-IR : Stretching vibrations for aldehyde (∼1700 cm⁻¹) and ether (∼1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₄H₁₆N₂O₂: 260.27 g/mol) .

Q. What preliminary biological screening models are suitable for evaluating its activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric substrates.
    • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and regioselectivity?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yield (∼85%) by enhancing energy transfer .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during etherification .
  • Flow Chemistry : Continuous-flow reactors minimize batch variability and enable real-time monitoring of intermediates .

Q. What advanced spectroscopic techniques resolve ambiguities in structural isomerism?

Methodological Answer:

  • NOESY NMR : Detects spatial proximity between pyrazole and benzaldehyde protons to confirm substituent orientation .
  • DFT Calculations : Predict and compare experimental vs. theoretical NMR/IR spectra to identify minor isomers .
  • X-ray Photoelectron Spectroscopy (XPS) : Differentiates electronic environments of nitrogen atoms in the pyrazole ring .

Q. How does the compound’s structure influence its pharmacokinetic properties?

Methodological Answer:

  • LogP Analysis : Experimental determination via shake-flask method (octanol/water partition) correlates with lipophilicity (predicted LogP ∼2.1) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated oxidation. LC-MS/MS identifies major metabolites (e.g., demethylated or hydroxylated derivatives) .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu) for bioavailability predictions .

Q. What computational strategies predict its binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with hemoglobin (e.g., comparing to voxelotor’s binding to HbS) .
  • MD Simulations : GROMACS-based simulations (100 ns) evaluate stability of ligand-protein complexes in aqueous environments .
  • QSAR Modeling : Train models on pyrazole-benzaldehyde derivatives to correlate substituent effects (e.g., methyl vs. methoxy) with activity .

Q. How do structural modifications alter its activity in sickle cell disease models?

Methodological Answer:

  • Allosteric Modulation : Compare oxygen affinity (p50 values) of HbS treated with the compound vs. voxelotor analogs using tonometry .
  • In Vivo Efficacy : Transgenic sickle cell mice models assess hemolysis reduction (via plasma hemoglobin) and organ damage (histopathology) .
  • SAR Insights : Meta-substituted benzaldehydes with pyrazole rings show higher activity than ortho/para derivatives due to steric and electronic effects .

Data Contradictions and Resolution

Q. How are discrepancies in reported biological activities reconciled?

Methodological Answer:

  • Batch Reproducibility : Ensure consistent purity (≥95% by HPLC) and stereochemical integrity (chiral HPLC if applicable) .
  • Assay Variability : Normalize data using positive controls (e.g., voxelotor for HbS modulation) and standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. What strategies validate crystallographic data conflicting with computational models?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to explain packing discrepancies .
  • Twinned Refinement : Apply SHELXL TWIN commands to resolve overlapping reflections in problematic datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.